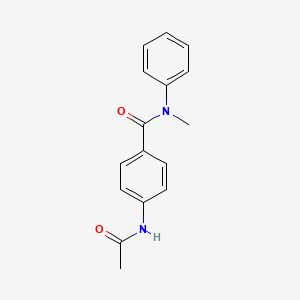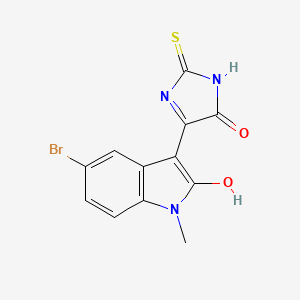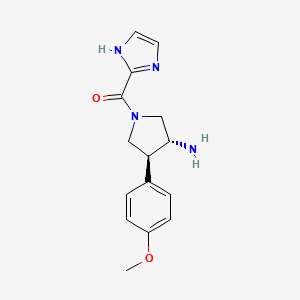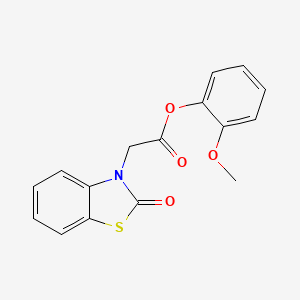![molecular formula C17H15N5OS B5557406 2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)
2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones involves a series of heterocyclization reactions starting from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. This process includes reactions with phenyl or ethyl isothiocyanate followed by nucleophilic displacement with hydrazine, and finally, cyclocondensation with orthoesters (Davoodnia et al., 2008). Another method describes the synthesis of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones through isomerization of their [4,3-c] compounds, showcasing the adaptability of synthesis strategies for such complex molecules (Nagamatsu et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds often involves complex tricyclic systems with significant heterocyclic components, which are crucial for their biological activity. The structure of these compounds is confirmed through various analytical techniques, including NMR and X-ray crystallography, providing insights into their molecular conformation and the spatial arrangement of atoms (Fathima et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclocondensations and nucleophilic substitutions, which are pivotal for their synthesis and functional modifications. The chemical properties are influenced by the presence of multiple heteroatoms, which contribute to their reactivity towards different chemical agents.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining their applicability in different environments and their suitability for further chemical modifications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecular structure. These properties play a significant role in the biological activity of the compounds, affecting their interaction with biological targets.
For more insights into the synthesis, structure, and properties of similar compounds, the following references provide detailed information: (Davoodnia et al., 2008), (Nagamatsu et al., 2007), and (Fathima et al., 2011).
Scientific Research Applications
Synthesis and Characterization
Studies have shown the synthesis of novel heterocyclic compounds, including those based on thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related structures, highlighting methodologies for creating complex molecules that could serve as leads for further pharmaceutical development. For instance, the work on new polyheterocyclic series based on tetrahydrothieno[2,3-c]pyridine outlines methods for synthesizing compounds with multiple heterocyclic systems, which are crucial for the development of drugs with specific biological activities (Lalezari & Jabari‐Sahbari, 1978).
Antimicrobial Activity
Several studies focus on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives, suggesting their potential as antimicrobial agents. The synthesis, reactions, and antimicrobial activity of fused thieno[2,3-d]pyrimidine derivatives have been explored, showing that many of these compounds exhibit promising antimicrobial activity (Hegab et al., 2007). This indicates a potential research avenue for developing new antimicrobial drugs.
Antitumor Activity
Research on the synthesis and biological evaluation of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with antitumor activity highlights the potential of such compounds in cancer therapy. An unexpected Dimroth rearrangement led to the identification of compounds with potent antitumor activity, showcasing the relevance of these heterocyclic structures in oncological research (Lauria et al., 2013).
Serotonin Receptor Antagonism
The synthesis and biological study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists demonstrate the potential therapeutic applications of such compounds in neurological disorders. These compounds were found to be potent and selective antagonists of the 5-HT6 receptor, indicating their potential use in treating conditions related to serotonin dysregulation (Ivachtchenko et al., 2010).
Mechanism of Action
properties
IUPAC Name |
2-(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-21-7-6-11-13(8-21)24-17-14(11)16-19-15(20-22(16)9-18-17)10-4-2-3-5-12(10)23/h2-5,9,23H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDUHDYNPYLZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)


![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)
![1-[3-ethyl-2,6-dihydroxy-5-(phenoxyacetyl)benzyl]proline](/img/structure/B5557374.png)

![5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5557383.png)

![3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
